

1,2-Diphenyl-1-propanol: A Review of Available Data and Knowledge Gaps

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Compound of Interest

Compound Name: 1-Propanol, 1,2-diphenyl
Cat. No.: B15375429

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves as a literature review on 1,2-diphenyl-1-propanol. Despite a comprehensive search of available scientific databases and literature, detailed information specifically for 1,2-diphenyl-1-propanol is notably scarce. This document summarizes the limited available data for the target compound and presents information on its isomers to provide a contextual understanding. A significant knowledge gap exists regarding the synthesis, comprehensive physicochemical properties, and biological activity of 1,2-diphenyl-1-propanol.

Physicochemical Properties

Specific experimental data for 1,2-diphenyl-1-propanol, such as melting point, boiling point, and solubility, are not readily available in the reviewed literature. However, data for some of its isomers have been reported and are presented in Table 1 for comparative purposes. It is crucial to note that these values are for structurally distinct molecules and should not be assumed to be representative of 1,2-diphenyl-1-propanol.

Table 1: Physicochemical Properties of 1,2-Diphenyl-1-propanol Isomers



Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
1,2-Diphenyl- 1-propanol	1217712-46- 3	C15H16O	212.29	Not Available	Not Available
1,2-Diphenyl- 2-propanol	5342-87-0	C15H16O	212.29	Not Available	Not Available
2,2-Diphenyl- 1-propanol	602279 (CID)	C15H16O	212.29	Not Available	Not Available
1,1-Diphenyl- 2-propanol	29338-49-6	C15H16O	212.29	59-62	Not Available

Spectroscopic Data

A complete set of spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 1,2-diphenyl-1-propanol (CAS: 1217712-46-3) has not been found in the public domain.

SpectraBase provides a ¹³C NMR spectrum for a compound identified as "1,2-Diphenyl-propanol diast.A".[1] It is important to recognize that this spectrum represents one diastereomer of the molecule, and the spectral characteristics may differ for the other diastereomer or a racemic mixture.

For illustrative purposes, spectral data for isomers and related compounds are available and can be accessed through public databases such as PubChem and the NIST WebBook.[2][3][4] [5][6][7][8] Researchers are advised to consult these resources for data on related structures, keeping in mind that these are not spectra of 1,2-diphenyl-1-propanol.

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of 1,2-diphenyl-1-propanol could not be identified in the reviewed literature. General synthetic strategies for similar secondary alcohols often involve the reaction of a Grignard reagent with an appropriate aldehyde or the reduction of a corresponding ketone.



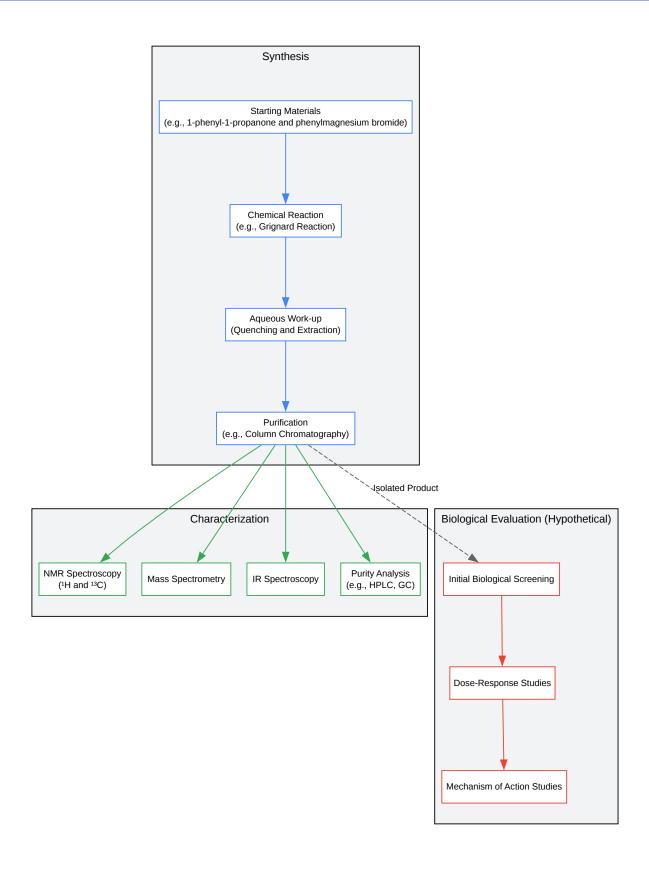




A potential, though unconfirmed, synthetic route could be the reaction of phenylmagnesium bromide with 1-phenyl-1-propanone. Another possibility is the reaction of ethyllithium or a similar organometallic reagent with benzaldehyde, followed by a reaction with a phenylating agent. However, without experimental validation, these remain theoretical pathways.

The general workflow for the synthesis and characterization of a chemical compound like 1,2-diphenyl-1-propanol is outlined in the diagram below.





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Caption: General workflow for chemical synthesis, characterization, and biological evaluation.



Biological Activity and Signaling Pathways

No studies detailing the biological activity, pharmacological effects, or mechanism of action of 1,2-diphenyl-1-propanol were found. The broader class of phenylpropanoids, which share some structural motifs, are known to exhibit a range of biological activities, including antioxidant and anti-inflammatory properties. However, it is not possible to extrapolate these general activities to the specific, and structurally distinct, 1,2-diphenyl-1-propanol without experimental evidence.

Due to the absence of any data on its biological effects, no signaling pathways involving 1,2-diphenyl-1-propanol can be described or visualized.

Conclusion and Future Directions

This review highlights a significant deficit in the scientific literature regarding 1,2-diphenyl-1-propanol. While its existence is confirmed through its CAS registry number, fundamental data on its synthesis, physical and spectroscopic properties, and biological activities are absent from readily accessible sources.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of data means that any investigation into this compound would be novel. Future research should focus on:

- Development of a reliable and scalable synthetic protocol.
- Comprehensive characterization of the compound, including detailed spectroscopic analysis (NMR, IR, MS) and determination of its physicochemical properties.
- Screening for biological activity across various assays to identify any potential therapeutic applications.

Until such studies are conducted and published, the scientific community's understanding of 1,2-diphenyl-1-propanol will remain limited. The information provided herein on its isomers should be used with caution and is intended only to provide a broader context of related chemical structures.



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